![molecular formula C21H25N5O3 B2791554 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 1203344-71-1](/img/structure/B2791554.png)

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

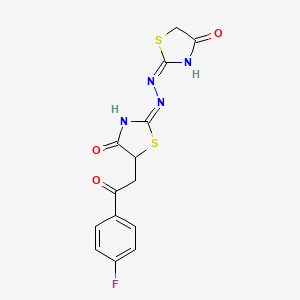

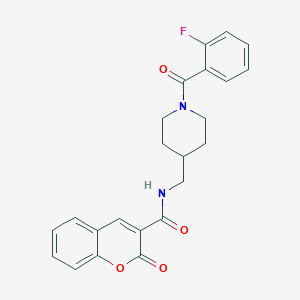

The compound “(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone” is a piperazine derivative . It contains a 2,3-dihydrobenzo [1,4]dioxin moiety, which is a structural feature found in some biologically active molecules.

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The compound contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, a pyrimidin-4-yl group, and a piperazin-1-yl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include bromation, formation of 1,4-dioxane via pyrocatechol, and cleavage of the methyl group with LiOH . There is a suggestion that the step involving Baeyer-Villager oxidation could be avoided .Aplicaciones Científicas De Investigación

Organic Chemistry Synthesis

This compound is of interest in organic chemistry, particularly in the synthesis of Doxazosin . The synthesis process involves several steps, and researchers are interested in finding simpler and more effective methods .

Crystal Structure Analysis

The compound’s crystal structure has been studied, providing valuable information about its physical and chemical properties . Understanding the crystal structure can help in predicting the compound’s behavior in various conditions .

Palladium-Catalyzed Reactions

The compound has been used in palladium-catalyzed highly enantioselective intramolecular O-arylation . This reaction is important for the formation of (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanols .

Pain Relief Research

In vivo studies have shown that this compound is effective at preventing capsaicin-induced eye wiping in a dose-dependent manner, and it reverses thermal and mechanical hyperalgesia in a model of inflammatory pain .

Anti-Inflammatory Properties

The compound has been studied for its anti-inflammatory properties . It’s used in the synthesis of carboxylic acid compounds containing a benzo-1,4-dioxane (2,3-dihydro-1,4-benzodioxin) subunit .

Adrenergic Antagonist Research

The compound has been used in the synthesis of stereoisomers, which were evaluated as α- and β- adrenergic antagonists . These antagonists are often used in the treatment of conditions like hypertension and asthma .

Direcciones Futuras

Mecanismo De Acción

Mode of Action

Based on its chemical structure, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

Without knowledge of the compound’s primary targets, it is challenging to summarize the affected biochemical pathways. Compounds with similar structures have been shown to affect various pathways, including those involved in signal transduction, cell cycle regulation, and apoptosis .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Its bioavailability, half-life, and clearance rate would need to be determined through in vitro and in vivo studies .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, extreme pH or temperature conditions could potentially denature the compound or its targets, reducing its efficacy .

Propiedades

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-3-yl-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O3/c27-21(18-14-28-16-5-1-2-6-17(16)29-18)26-11-9-25(10-12-26)20-13-19(22-15-23-20)24-7-3-4-8-24/h1-2,5-6,13,15,18H,3-4,7-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILNWEMJTVSVSSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(1E)-(2-bromophenyl)methylidene]-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B2791471.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2791472.png)

![1-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-3-phenethylurea](/img/structure/B2791474.png)

![1-{Thieno[3,2-b]thiophen-2-yl}ethan-1-one](/img/structure/B2791477.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[(5-ethyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2791479.png)

![5-(2-Aminoethyl)pyrazolo[1,5-a]pyrazin-4-one;hydrochloride](/img/structure/B2791481.png)

![2-Phenoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2791486.png)

![3-[(5-Ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B2791490.png)